Ethyl sorbate
Description
Historical Context of Sorbate (B1223678) Derivatives in Science
The scientific journey of sorbate derivatives began in 1859 when the German chemist A. W. von Hoffmann first isolated the parent compound, sorbic acid, from the oil of unripened rowanberries (Sorbus aucuparia). researchgate.net For decades, it remained largely a chemical curiosity. The trajectory of sorbates changed dramatically in the 1930s and 1940s when research by E. Miller and C. M. Gooding unveiled the potent antimicrobial, specifically fungistatic, properties of sorbic acid. researchgate.net This discovery was a landmark, leading to the first U.S. patent for sorbic acid as a food preservative in 1945, awarded to Gooding and Best Foods, Inc. researchgate.net
Following this, the 1950s and 1960s saw a surge in research aimed at understanding the mechanism of sorbic acid's antimicrobial activity and exploring its applications in a wider range of food products. researchgate.net Concurrently, the chemical synthesis of sorbic acid was developed in 1940, enabling its widespread use. researchgate.net Today, sorbic acid and its more water-soluble salts, such as potassium sorbate, are globally recognized preservatives in foods, cosmetics, and pharmaceuticals. researchgate.net The study of esters like ethyl sorbate is a natural extension of this historical progression, exploring how modification of the carboxylic acid group affects the compound's physical, chemical, and biological properties.
Significance of this compound in Chemical and Biological Systems
This compound, systematically named ethyl (2E,4E)-hexa-2,4-dienoate, is the fatty acid ester formed from the formal condensation of the carboxyl group of sorbic acid with the hydroxyl group of ethanol (B145695). nih.govchemicalbook.comebi.ac.uk This structural modification imparts distinct physicochemical properties that define its role in various systems.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₁₂O₂ | nih.govchemsrc.com |
| Molecular Weight | 140.18 g/mol | nih.govchemsrc.com |
| Appearance | Clear colorless to pale yellow liquid/oil | chemicalbook.comthegoodscentscompany.com |
| Odor | Warm, fruity, with notes of anise and licorice | chemicalbook.comthegoodscentscompany.com |
| Boiling Point | 195.5 °C at 760 mmHg; 82-83 °C at 13 mmHg | chemicalbook.comchemsrc.com |
| Density | ~0.956 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | ~1.491 - 1.498 at 20 °C | nih.govthegoodscentscompany.com |
| Solubility | Soluble in alcohol; slightly soluble in water | nih.gov |
In chemical contexts, this compound is valued as a flavor and fragrance agent. nih.govthegoodscentscompany.com Its characteristic fruity aroma contributes to the sensory profile of numerous products. chemicalbook.com It is a naturally occurring compound, having been identified in fruits such as starfruit (Averrhoa carambola) and mango (Mangifera indica), as well as in alcoholic beverages like cognac and various types of wine. nih.govchemicalbook.com Its presence in these products underscores its role in natural flavor chemistry. Furthermore, this compound serves as a reagent in organic synthesis, for instance, in diene synthesis reactions. acs.orgtargetmol.com
From a biological perspective, this compound is recognized as a metabolite. nih.govebi.ac.uk Research has explored its biological activities in comparison to other sorbate derivatives. A 2020 study compared the antimicrobial and biocompatibility profiles of sorbic acid, potassium sorbate, isopropyl sorbate, and this compound. nih.gov While the study highlighted the outstanding antimicrobial properties of isopropyl sorbate, it positioned this compound within the broader investigation of how esterification impacts biological function. nih.gov this compound is also noted as an active compound for electroantennographic detection, indicating its ability to elicit a response in insect antennae. chemicalbook.com
Current Research Landscape and Knowledge Gaps concerning this compound
The current research landscape for this compound encompasses its synthesis, analytical detection, and biological activity. Investigations continue into its utility in organic synthesis and its properties as a flavor component. acs.orgtargetmol.com A significant area of study involves the development and optimization of analytical techniques, such as high-performance liquid chromatography (HPLC), to accurately identify and quantify this compound and other preservatives in food and beverage matrices. ijrsset.orgupo.esresearchgate.net This is essential for quality control and ensuring adherence to food composition standards.
Despite this research, significant knowledge gaps remain. While sorbic acid and its salts are extensively used as industrial preservatives, sorbic acid esters like this compound are not as widely applied. nih.gov One area of uncertainty is the full extent of their biological and toxicological profiles. A comparative study noted that while the antimicrobial spectrum of sorbate esters could be advantageous, further toxicity studies are necessary to confirm their safety for broader applications. nih.gov There is a need for more comprehensive research, including long-term studies, to fully elucidate the behavior of this compound in biological systems. This would help to determine if its applications could be safely expanded beyond its current use as a flavoring agent to potentially rival the preservative capabilities of its parent compound, sorbic acid.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E,4E)-hexa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZYKXXGCOLLLO-TWTPFVCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883712 | |
| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; warm, fruity aroma | |
| Record name | Ethyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; miscible in oils, soluble (in ethanol) | |
| Record name | Ethyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.936-0.939 | |
| Record name | Ethyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2396-84-1, 5941-48-0 | |
| Record name | Ethyl sorbate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl sorbate | |
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| Record name | ETHYL SORBATE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8874 | |
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| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hexa-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.509 | |
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| Record name | ETHYL SORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSR16USG4D | |
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| Record name | Ethyl sorbate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040463 | |
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Synthetic Methodologies and Chemical Reactions of Ethyl Sorbate
Direct Esterification Approaches for Ethyl Sorbate (B1223678) Synthesis
Ethyl sorbate can be synthesized through the direct esterification of sorbic acid with ethanol (B145695). This reaction typically involves the condensation of the carboxyl group of sorbic acid with the hydroxyl group of ethanol. chemicalbook.inchemicalbook.com Direct esterification can be carried out under azeotropic conditions, which helps to remove water generated during the reaction, driving the equilibrium towards product formation. chemicalbook.inchemicalbook.com Another method involves reacting gaseous HCl with a solution of sorbic acid in ethyl alcohol. chemicalbook.inchemicalbook.com
Reactions of Sorbyl Chloride with Ethanol
This compound can also be prepared by the reaction of sorbyl chloride with absolute ethyl alcohol. chemicalbook.inchemicalbook.comlookchem.com The reaction between acyl chlorides and alcohols is a nucleophilic addition-elimination reaction. chemguide.co.ukchemguide.co.uklibretexts.org The carbon atom in the acyl chloride group is susceptible to nucleophilic attack due to the electronegativity of the attached oxygen and chlorine atoms, which make the carbon partially positive. chemguide.co.uk Ethanol acts as a nucleophile, with one of the lone pairs on the oxygen atom attacking the carbonyl carbon of sorbyl chloride. chemguide.co.ukchemguide.co.uklibretexts.org This addition is followed by an elimination step where the carbon-oxygen double bond reforms and a chloride ion is expelled, ultimately yielding this compound and hydrogen chloride. chemguide.co.ukchemguide.co.uklibretexts.org
Allylic Bromination of this compound and Product Analysis
Allylic bromination of this compound involves the substitution of a hydrogen atom at the allylic position (the carbon adjacent to a double bond) with a bromine atom. openochem.org This reaction can yield ethyl 6-bromosorbate. mdpi.comtandfonline.com However, allylic bromination of this compound using literature procedures has been reported to result in products containing variable amounts of the addition compound ethyl 4,5-dibromo-2-hexenoate, which arises from the addition of bromine across a double bond rather than substitution at the allylic position. tandfonline.com Isolating pure ethyl 6-bromosorbate from this mixture can be challenging. tandfonline.com Radical bromination is a method used to obtain ethyl 6-bromosorbate. mdpi.com Predicting the products of allylic bromination, especially with unsymmetrical alkenes like this compound, requires considering the formation and stability of allylic radicals and their resonance structures. openochem.org
Acyl Nitroso Diels-Alder (ANDA) Reactions of Sorbate Esters
Sorbate esters, including this compound, undergo acyl nitroso Diels-Alder (ANDA) reactions with alkoxycarbonyl nitroso dienophiles. nih.govrsc.orgrsc.orgresearchgate.net This reaction is a type of hetero-Diels-Alder reaction that forms a 3,6-dihydro-2H-1,2-oxazine scaffold, which is valuable for synthesizing biologically relevant molecules. researchgate.net The reaction introduces 1,4-N,O-difunctionality in a single step with defined relative stereochemistry. rsc.org With unsymmetrical dienes like sorbate esters, the ANDA reaction can lead to regioisomers (proximal and distal products). rsc.org Studies have shown that the proximal isomer is generally favored with 1-substituted 1,3-dienes. rsc.org
Optimization of Reaction Conditions for this compound in ANDA Reactions
Optimization of reaction conditions for the ANDA reaction of this compound has been a subject of study. nih.govrsc.orgrsc.orgresearchgate.net While the provided search results confirm that optimization for this compound in ANDA reactions has been presented, specific detailed data tables or extensive descriptions of the optimization parameters (e.g., temperature, solvent, catalyst, concentration) and their impact on yield and selectivity are not extensively detailed within the abstracts. The optimization is mentioned in the context of leading to an efficient synthesis of 5-methylornithine. nih.govrsc.orgrsc.orgresearchgate.net
Application in Amino Acid Synthesis: 5-Methylornithine Derivatization
The product of the ANDA reaction of this compound has been utilized in the efficient synthesis of 5-methylornithine. nih.govrsc.orgrsc.orgresearchgate.net This demonstrates the utility of this compound as a starting material for the synthesis of amino acid derivatives through cycloaddition reactions. The ANDA reaction provides a route to introduce nitrogen and oxygen functionalities, which can then be transformed into the desired amino acid structure. rsc.org
Aza-Michael 1,4-Addition Reactions with Heterocyclic Amines
This compound can participate in Aza-Michael 1,4-addition reactions with heterocyclic amines. researchgate.netresearchgate.net This reaction involves the addition of a nitrogen nucleophile to the electron-deficient double bond of the α,β-unsaturated ester. wikipedia.orgmasterorganicchemistry.com Studies have shown that the solvent-free reaction of this compound and several heterocyclic amines at room temperature yields aza-Michael 1,4-addition products. researchgate.netresearchgate.net The double bond in the principal product of this reaction was found to have the E-configuration. researchgate.netresearchgate.net The aza-Michael reaction is a significant method for forming carbon-nitrogen bonds and synthesizing nitrogen-containing compounds. researchgate.netresearchgate.netpkusz.edu.cn
While the search results confirm these reactions occur with this compound and heterocyclic amines under solvent-free conditions at room temperature, detailed data tables specifying the range of heterocyclic amines tested, reaction times, yields, and specific product analyses beyond the double bond configuration are not comprehensively provided in the abstracts. researchgate.netresearchgate.net The piperazine (B1678402) derivative of this compound showed notable activity against a specific cancer cell line in a study, but this falls outside the scope of the requested chemical focus. researchgate.net
Solvent-Free Reaction Conditions for Aza-Michael Adducts
The aza-Michael reaction, a type of conjugate addition involving nitrogen nucleophiles and electron-deficient alkenes, can be performed with this compound. Research has demonstrated the feasibility of solvent-free reaction conditions for the aza-Michael addition of heterocyclic amines to this compound at room temperature. This approach yields aza-Michael 1,4-addition products. researchgate.netresearchgate.net
Stereochemical Analysis of Newly Formed Double Bonds (E-Configuration)
Studies on the solvent-free aza-Michael reaction of this compound with heterocyclic amines have shown that the newly formed double bond in the principal product typically possesses the E-configuration. researchgate.netresearchgate.net
Halogenation Studies of this compound
The addition of halogens like chlorine and bromine to this compound has been investigated, revealing the formation of dihalo products and insights into the reaction mechanisms. fishersci.cathegoodscentscompany.comresearchgate.net
Formation of Dihalo Products
The addition of chlorine and bromine to this compound (specifically the (E,E)-isomer) results in the formation of 1,2- and 1,4-dihalo products. researchgate.netfishersci.caresearchgate.net These products arise from the attack of the halogen across the γ,δ double bond of this compound. researchgate.net
Ionic Chlorination Mechanisms
Under ionic conditions, the chlorination of this compound is proposed to proceed through a tightly bridged chloronium ion intermediate. researchgate.netfishersci.ca This is supported by the stereospecific formation of the erythro-1,2-dichloride product. researchgate.net Conversely, under radical conditions, the stereospecificity in the 1,2-dichloride product is lost, suggesting a molecule-induced homolysis mechanism for the radical reaction. researchgate.net The loss of stereospecificity in ionic halogenation of conjugated olefins and dienes is often attributed to weakly bridged halonium ion intermediates. researchgate.net
Polymerization Studies Involving this compound
This compound can undergo polymerization, leading to the formation of poly(this compound).
Group Transfer Polymerization (GTP) to Poly(this compound)
Group Transfer Polymerization (GTP) is a method used for the controlled polymerization of monomers like this compound. Organocatalyzed GTP of alkyl sorbates, including this compound, has been reported to produce poly(alkyl sorbate) (PAS) with controlled molecular weights and moderate molecular weight distribution. researchgate.netacs.org GTP of this compound typically undergoes 1,4-addition, yielding poly(this compound) (PES) with a predominantly trans structure. acs.orgacs.org Catalysts such as t-Bu-P4 and Me3SiNTf2 have been employed in the GTP of this compound, influencing the trans content of the resulting polymer. acs.org For instance, t-Bu-P4 catalyzed GTP yields 81.9–85.4% trans content, while Me3SiNTf2 catalysis results in a higher trans content (>96%). acs.org
| Catalyst | % trans Content in Poly(this compound) |
| t-Bu-P4 | 81.9–85.4 |
| Me3SiNTf2 | >96 |
Further studies have explored hydrosilylation-promoted GTP of this compound, demonstrating a controlled/living polymerization system that can be used to synthesize well-defined poly(this compound) and block copolymers. acs.orgorcid.org
Post-Polymerization Modification of Poly(this compound)
Poly(this compound) (PES), often synthesized via controlled polymerization methods like Group Transfer Polymerization (GTP), can be subjected to post-polymerization modifications to yield polymers with altered characteristics. researchgate.netresearchgate.netfigshare.comacs.org These modifications typically target the double bonds in the polymer backbone or the pendent ester groups. researchgate.netresearchgate.net
Hydrogenation of Backbone Double Bonds
One significant post-polymerization modification is the hydrogenation of the double bonds present in the backbone of poly(this compound). researchgate.netresearchgate.netfigshare.com This reaction saturates the carbon-carbon double bonds, leading to a polymer with a saturated main chain. For instance, hydrogenating poly(this compound) (PES) obtained from 1,4-regioselective GTP can yield poly(propylene-alt-ethyl acrylate) (PPEA). researchgate.net The hydrogenation process can influence the diastereochemistry and stereoregular structures of the polymer. figshare.com Studies using 13C NMR spectroscopy have shown that hydrogenated poly(alkyl sorbates) can have erythro-rich structures depending on the polymerization method used. figshare.com Complete hydrogenation of the backbone double bonds in poly[oligo(ethylene glycol) sorbate]s (PREGmSs) has been reported to yield hydrogenated polymers (PREGmS-H2) with different main-chain structures and rigidity compared to the parent polymer. acs.org
Reduction of Pendent Esters to Hydroxyl Groups
Another post-polymerization modification involves the reduction of the pendent ester groups of poly(this compound) to hydroxyl groups. researchgate.netresearchgate.net This transformation can be achieved using reducing agents such as lithium aluminum hydride. researchgate.netresearchgate.net Reducing the ester groups in hydrogenated poly(this compound), such as poly(propylene-alt-ethyl acrylate) (PPEA), results in a polymer with hydroxyl functionalities along the chain, like poly(propylene-alt-allyl alcohol) (PPAA). researchgate.netresearchgate.net This alcohol-functionalized polymer serves as a versatile platform for further chemical modifications. researchgate.netresearchgate.net
Condensation Reactions with Electrophiles
Polymers containing hydroxyl groups, obtained from the reduction of pendent esters, can undergo condensation reactions with various reactive electrophiles. researchgate.netresearchgate.net These reactions allow for the introduction of different functional groups onto the polymer side chains. Examples of such modifications include the transformation of the hydroxyl group into functionalities such as allyl ester, sulfonate, phosphate, ether, halide, and imide groups through condensation reactions with suitable electrophiles. researchgate.netszu.edu.cn This approach enables the synthesis of novel alternating copolymers with tailored properties. researchgate.net
Mitsunobu Reactions with Nucleophiles
The hydroxyl groups generated by the reduction of pendent esters can also participate in Mitsunobu reactions with various nucleophiles. researchgate.netresearchgate.net The Mitsunobu reaction is a versatile coupling reaction that converts alcohols into various functional groups, such as esters, ethers, thioethers, and amines, typically with inversion of stereochemistry at the carbon bearing the hydroxyl group. tcichemicals.comorganic-chemistry.orgnih.gov In the context of modified poly(this compound), Mitsunobu reactions with different nucleophiles allow for the incorporation of diverse side chains onto the polymer backbone. researchgate.netresearchgate.net This method has been utilized to synthesize alternating copolymers with allyl alcohol-derived monomeric units functionalized with groups like ester, sulfonate, phosphate, ether, halide, and imide by reacting poly(propylene-alt-allyl alcohol) with five different nucleophiles. researchgate.netszu.edu.cn
Reactivity with Amines and Formation of Adducts
This compound, possessing a system of conjugated double bonds, is capable of undergoing nucleophilic addition reactions with amines. nih.govnih.govechemi.com These interactions can lead to the formation of adducts. nih.govresearchgate.net Studies investigating the reactions between this compound and various amines have demonstrated the formation of new products. nih.govnih.gov
Formation of Linear Monoadducts
At lower temperatures, such as 20°C, the reaction between this compound and amines primarily leads to the formation of linear monoadducts. nih.govnih.govresearchgate.net These monoadducts are a result of the nucleophilic attack of the amine on one of the double bonds in the conjugated system of this compound. Analytical techniques such as HPLC, GC, GC-MS, and NMR spectroscopy have been employed to isolate and identify these reaction products. nih.govnih.gov At higher temperatures (50°C and 80°C), the reactions can lead to the formation of cyclic derivatives resulting from double addition reactions. nih.govnih.govechemi.com
| Reaction Temperature (°C) | Primary Products Observed |
| 20 | Linear monoadducts |
| 50 - 80 | Cyclic derivatives (double addition) |
The interaction between sorbic acid (from which this compound is derived) and amines has been studied in the context of food systems, where sorbic acid is used as a preservative. nih.govnih.govechemi.comtandfonline.com The conjugated double bond system makes sorbic acid susceptible to nucleophilic attack by amine functions present in food constituents. nih.govnih.govechemi.com
Formation of Cyclic Derivatives from Double Addition
This compound, possessing a system of conjugated double bonds, is capable of undergoing nucleophilic addition reactions, which can lead to the formation of cyclic derivatives through double addition processes. This reactivity is particularly relevant in reactions with suitable nucleophiles, such as amines.
Research has demonstrated the formation of cyclic derivatives from this compound through double addition reactions with various amines. These reactions have been studied to understand the underlying mechanisms and to identify the resulting products. For instance, interactions between this compound and amine functions have been investigated, revealing that the reaction temperature plays a significant role in determining the reaction products. At lower temperatures, such as 20°C, linear monoadducts are primarily formed. However, at higher temperatures, specifically 50°C and 80°C, cyclic derivatives resulting from double addition become the dominant products. nih.govnih.govnih.gov
The formation of these cyclic structures involves a sequence of nucleophilic addition events. The conjugated diene system of this compound acts as a Michael acceptor, allowing for the initial nucleophilic attack by the amine. This forms a Michael adduct, which is a linear intermediate. Under suitable conditions, a second intramolecular cyclization reaction can occur, where another part of the molecule or the attached amine functionality undergoes a second addition to the remaining double bond system, leading to the formation of a cyclic structure.
Studies utilizing techniques such as HPLC, GC, GC-SM, and NMR analyses have been instrumental in isolating and identifying the products formed from the reaction mixtures of this compound and amines. nih.govnih.gov These analytical methods confirm the presence of both linear monoadducts and the cyclic derivatives formed via double addition at different temperatures. nih.govnih.gov
Beyond reactions with simple amines, this compound can also participate in other types of reactions that lead to cyclic compounds, such as Diels-Alder reactions, although its reactivity as a diene in such cycloadditions, particularly with electron-deficient dienophiles, may be less pronounced compared to more electron-rich dienes. beilstein-journals.orgrsc.orgsemanticscholar.org The Michael reaction itself, a key step in some double addition cyclizations, can also lead to cyclic products when intramolecular versions occur or when the reaction conditions favor cyclization after the initial addition. researchgate.net
Furthermore, this compound has been explored in polymerization reactions where cyclic polymers can be formed. Anionic chain-growth polymerization of this compound initiated by N-heterocyclic carbenes in the presence of a Lewis acid has been shown to yield cyclic poly(this compound) through a cyclization process that occurs after monomer depletion. rsc.orgrsc.org This cyclization is facilitated by the proximity of the α-terminal dienolate and the propagating anion, allowing ring closure without requiring highly diluted conditions. rsc.orgrsc.org
The formation of cyclic derivatives from this compound via double addition is a complex process influenced by factors such as the nature of the nucleophile, temperature, and reaction conditions. The study of these reactions provides valuable insights into the reactivity of conjugated esters and their potential to form cyclic structures through controlled chemical transformations.
Here is a summary of research findings on the effect of temperature on the reaction products of this compound with amines:
| Temperature (°C) | Primary Products | Type of Addition |
| 20 | Linear monoadducts | Single Addition |
| 50 | Cyclic derivatives | Double Addition |
| 80 | Cyclic derivatives | Double Addition |
Effect of Temperature on this compound-Amine Reaction Products
Analytical Methodologies for Ethyl Sorbate Research
Chromatographic Techniques
Chromatography plays a crucial role in separating ethyl sorbate (B1223678) from complex matrices, allowing for its subsequent identification and quantification. Various chromatographic approaches have been employed depending on the sample type and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) for Sorbate Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of preservatives, including sorbates, in various matrices such as beverages and food products. While studies often focus on sorbic acid or potassium sorbate, the principles and methodologies are relevant for the detection of related compounds like ethyl sorbate, especially in methods designed for simultaneous analysis of multiple preservatives.
HPLC methods for sorbate detection typically involve reversed-phase C18 columns and UV detection. For instance, a method for the simultaneous determination of five preservatives, including sorbate, utilized a reversed-phase C18 column with isocratic elution using an aqueous acetate (B1210297) buffer (pH 5.0) containing acetonitrile (B52724), and UV detection at 254 nm. lmaleidykla.lt Another HPLC method for the simultaneous quantitative determination of paracetamol and potassium sorbate in oral liquid formulations employed a C18 column with a mobile phase of distilled water with ortho-phosphoric acid (pH 2) and acetonitrile, and UV detection at 235 nm. akjournals.com The detection wavelength for sorbic acid and benzoic acid esters is often in the region of UV 260 nm. glsciences.com
Sample preparation for HPLC analysis of preservatives in food can involve extraction with solvents like ethanol (B145695) followed by filtration. usda.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It is frequently used in the analysis of flavor compounds and preservatives in food and other complex samples. embrapa.brnih.govmdpi.commdpi.com GC-MS separates compounds based on their volatility and interaction with the stationary phase in the GC column, while the MS detector provides mass spectral information for identification and quantification.
This compound has been identified as a volatile constituent in studies utilizing GC-MS for the analysis of fruit extracts and sparkling wines. embrapa.brnih.govresearchgate.net In such applications, techniques like Headspace Solid-Phase Microextraction (HS-SPME) are often coupled with GC-MS to isolate and concentrate volatile compounds from the sample matrix before injection into the GC system. nih.govmdpi.com
GC-MS analysis parameters can vary depending on the specific application and the target analytes. Typical components include a capillary column (e.g., DB-5MS or InertCap Wax), helium as the carrier gas, and an oven temperature program to achieve separation. mdpi.comresearchgate.net Mass spectra are commonly recorded in electron impact (EI) ionization mode. mdpi.com
Fast Automated Scan/SIM Type (FASST) is an acquisition mode in GC-MS that allows for simultaneous qualitative (Scan mode) and quantitative (SIM mode) analysis in a single run. This approach can enhance sensitivity for targeted analytes while still providing full scan spectra for the identification of unknown compounds. researchgate.netscirp.orgscirp.org
FASST has been applied in GC-MS methods for the determination of preservatives, including sorbic acid, which is structurally related to this compound. researchgate.netscirp.orgscirp.org This approach can improve sensitivity and selectivity, as well as minimize matrix interferences. scirp.orgscirp.org Ions with higher abundance are typically selected for better sensitivity in SIM mode, while ions with higher m/z ratios are chosen for better selectivity. scirp.orgscirp.org
For compounds that are not sufficiently volatile or are present at low concentrations, derivatization and microextraction techniques can be employed prior to GC-MS analysis. Derivatization modifies the analyte to make it more suitable for GC analysis, while microextraction techniques like Dispersive Liquid-Liquid Microextraction (DLLME) are used to extract and concentrate analytes from the sample matrix. researchgate.netscirp.orgscirp.orgoup.commdpi.com
A method involving aqueous-phase isobutyl chloroformate-mediated derivatization followed by DLLME has been developed for the determination of preservatives, including sorbic acid, by GC-MS with FASST acquisition. researchgate.netscirp.orgscirp.org This approach allows for the simultaneous detection of different classes of preservatives. researchgate.netscirp.org The derivatization protocol can involve pH adjustment. scirp.orgscirp.org After derivatization and DLLME, an aliquot of the organic phase is injected into the GC-MS. scirp.orgscirp.org
Headspace Gas Chromatography-Flame Ionization Detector (HS GC-FID)
Headspace Gas Chromatography-Flame Ionization Detector (HS GC-FID) is another technique used for the analysis of volatile compounds. HS GC-FID involves the analysis of the headspace vapor above a sample, which contains the volatile components. The FID detector is a universal detector that responds to most organic compounds.
HS GC-FID has been mentioned in the context of analyzing preservatives in foods, alongside other techniques like HPLC and GC-MS. scirp.org While specific details regarding the application of HS GC-FID solely for this compound analysis were not extensively detailed in the provided search results, the technique is generally suitable for the analysis of volatile esters like this compound. Studies have used GC-FID in conjunction with GC-MS for the analysis of volatile constituents in various samples. embrapa.brnih.gov
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) with Mass Spectrometric Detector
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful separation technique that offers significantly increased peak capacity and improved resolution compared to one-dimensional GC. By coupling two capillary columns with different stationary phases, compounds are separated based on two different properties. When coupled with a mass spectrometric detector (GCxGC-MS), it becomes a highly effective tool for analyzing complex volatile profiles. nih.govresearchgate.netmdpi.com
GCxGC-MS has been applied to the characterization of volatile profiles in complex matrices like sparkling wines, where this compound has been identified. nih.govresearchgate.net This technique is particularly useful for resolving co-eluting compounds that may not be separated in 1D GC. researchgate.netresearchgate.net GCxGC systems typically utilize a modulator to transfer eluent from the first dimension column to the second dimension column. mdpi.com Various mass spectrometric detectors, such as time-of-flight mass spectrometry (TOF-MS) or quadrupole time-of-flight mass spectrometry (Q-TOF-MS), can be used with GCxGC. researchgate.netmdpi.com
GCxGC-MS analysis parameters include primary and secondary oven temperature programs and carrier gas flow rates. mdpi.com The enhanced separation provided by GCxGC coupled with the detailed information from the mass spectrometer allows for a more comprehensive characterization of the volatile composition of samples containing this compound. nih.govresearchgate.net
Spectroscopic Techniques
Spectroscopic methods are fundamental in the characterization of this compound, providing insights into its molecular structure and functional groups.
Infrared (IR) Spectroscopy for Structural Characterization
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. IR spectra for this compound are available in various databases and through commercial suppliers nih.govnist.govchemicalbook.comspectrabase.comchemicalbook.com. Attenuated Total Reflectance (ATR-IR) spectroscopy, a common technique, has been used to obtain IR spectra of this compound nih.gov. The IR spectrum serves as a fingerprint for the molecule, allowing for its identification and verification of its structural features, such as the characteristic stretching vibrations of the carbonyl group (C=O) from the ester and the carbon-carbon double bonds (C=C) from the diene system. IR spectroscopy is also listed as an identification test in specifications for flavourings, including this compound fao.org.
UV-Visible Spectroscopy for Structural Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study molecules that absorb light in the UV and visible regions of the electromagnetic spectrum, typically due to the presence of conjugated double bonds or aromatic rings. This compound contains a conjugated diene system, which leads to absorption in the UV region. UV-Vis spectroscopy has been employed in studies involving reactions of this compound or related compounds, often to monitor the reaction progress by tracking changes in absorbance rsc.orgrsc.org. Furthermore, UV detection is commonly used in conjunction with electrophoretic techniques for the analysis of sorbates and other preservatives, indicating the compound's absorbance in the UV range used for detection researchgate.netresearchgate.netoup.comnii.ac.jpnih.govnih.govmdpi.com. The maximum absorption wavelength for sorbate is reported to be around 255 nm nih.gov. UV-Vis spectrophotometry is a recognized analytical method for analyzing preservatives like sorbates researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 15N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and connectivity of molecules. Both 1H NMR and 13C NMR spectroscopy are routinely used for the characterization of this compound nih.govamazonaws.comresearchgate.netacs.orgrsc.orgresearchgate.net. 1H NMR provides information about the different types of hydrogen atoms and their environments, while 13C NMR reveals the carbon skeleton. Spectra for this compound are available in spectroscopic databases nih.gov. Studies involving the synthesis or reactions of this compound derivatives frequently report 1H and 13C NMR data to confirm the structure of the products researchgate.netacs.orgrsc.org. Quantitative NMR (qNMR), including 1H NMR, is also a recognized method for quantitative analysis science.govscience.gov.
15N NMR spectroscopy, while less common for this compound itself due to the absence of nitrogen atoms, becomes relevant when studying reactions involving nitrogen-containing compounds with sorbate derivatives. Research on the acyl nitroso Diels-Alder reaction of sorbate derivatives has utilized 15N NMR to characterize the nitrogen-containing products researchgate.netrsc.orgnih.gov.
HMBC/HSQC ((1)H-(15)N) for Regioisomer Distinction
Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are advanced techniques that provide information about correlations between nuclei, typically 1H and heteronuclei like 13C or 15N. In the context of reactions involving sorbate derivatives that form nitrogen-containing products, (1)H-(15)N HMBC and HSQC spectroscopy have proven particularly useful. A novel criterion based on (1)H-(15)N HMBC/HSQC has been developed specifically for the distinction of regioisomers arising from acyl nitroso Diels-Alder reactions of sorbate derivatives researchgate.netrsc.orgnih.gov. These experiments allow for the identification of couplings between protons and nitrogen atoms across multiple bonds, providing crucial connectivity information that helps differentiate between possible isomeric structures rsc.org. For instance, specific coherence transfer delays in gradient HMBC (gHMBC) experiments can be used to optimize for different coupling constants, aiding in the assignment of long-range correlations rsc.org. The chemical shifts of nitrogen atoms, such as N-2 around -220 ppm in certain nitrogen-containing products, can also assist in distinguishing isomers rsc.org.
Electrophoretic Techniques for Isomer Separation
This compound can exist as different geometrical isomers due to the presence of two carbon-carbon double bonds. Separating and analyzing these isomers is important for understanding the compound's properties and behavior. Electrophoretic techniques, which separate compounds based on their differential migration in an electric field, have been applied for this purpose researchgate.netresearchgate.net. These techniques offer advantages such as high separation efficiency and relatively short analysis times nii.ac.jpnih.govmdpi.com.
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a mode of electrokinetic chromatography that uses a surfactant above its critical micelle concentration in the separation buffer. This forms micelles that act as a pseudostationary phase, allowing for the separation of both charged and neutral species based on their partitioning between the aqueous phase and the micelles. MEKC has been investigated for the separation of geometrical isomers of dienoic acids, including this compound researchgate.netresearchgate.net. While MEKC has been successfully applied to the separation of isomers of related compounds like sorbic acid and decadienoic acid, one study indicated that this compound isomers could not be separated by MEKC or Microemulsion Electrokinetic Chromatography (MEEKC), requiring the use of Capillary Electrochromatography (CEC) for full separation researchgate.net. However, MEKC is generally recognized as a technique applicable to the analysis of preservatives, including sorbic acid esters oup.comnii.ac.jp.
Microemulsion Electrokinetic Chromatography (MEEKC)
Microemulsion Electrokinetic Chromatography (MEEKC) is a capillary electrophoretic technique that utilizes a microemulsion as the carrier electrolyte. In MEEKC, analytes partition between the aqueous phase and the oil droplets of the microemulsion, which serve as a pseudostationary phase. This partitioning mechanism allows for the separation of both neutral and charged analytes, making it particularly useful for compounds with varying polarities. nih.gov MEEKC is well-suited for the separation of neutral analytes, which can be challenging with conventional capillary electrophoresis. nih.govnih.gov
The separation principle of MEEKC is similar to micellar electrokinetic chromatography (MEKC). researchgate.net Microemulsions are composed of nanometer-sized oil droplets suspended in an aqueous buffer, stabilized by a surfactant and a co-surfactant. researchgate.netresearchgate.net Parameters such as pH, oil type and concentration, surfactant and co-surfactant type and concentration, and the addition of organic solvents can be adjusted to optimize selectivity in MEEKC. chromatographyonline.com
While direct studies on this compound isomer separation by MEEKC were not successful due to this compound's low polarity, MEEKC has been successfully applied to the analysis of other preservatives and compounds with similar characteristics. nih.govresearchgate.net For instance, MEEKC has been used for the simultaneous determination of active components and preservatives in liquid formulations and the determination of drug-related impurities. nih.gov A microemulsion composed of octane, 1-butanol, sodium dodecyl sulphate (SDS), and sodium tetraborate (B1243019) buffer has been employed for the separation of various pharmaceutical compounds, including hydroxybenzoates (parabens), which are structurally related to sorbates. nih.gov
MEEKC offers advantages such as high resolution and the ability to analyze a wide range of compounds in a single run. nih.govnih.govchromatographyonline.com The solubilizing power of the microemulsion can also simplify sample preparation, allowing for the direct dissolution of samples like oils and creams. chromatographyonline.com
Capillary Electrochromatography (CEC)
Capillary Electrochromatography (CEC) is a hybrid separation technique that combines the principles of capillary electrophoresis and liquid chromatography. gimitec.com In CEC, a stationary phase is packed inside a capillary column, and the mobile phase is driven through the column by electroosmotic flow (EOF), which is generated by applying a voltage across the capillary. This combination allows for the high separation efficiency of electrophoresis and the selectivity provided by the interaction of analytes with the stationary phase, as in chromatography. gimitec.com
CEC has been investigated for the separation of geometrical isomers of various dienoic acids and their esters, including this compound. researchgate.netresearchgate.net Unlike MEEKC or MEKC, CEC with an ODS (octadecyl silica) stationary phase and a mobile phase of boric acid in acetonitrile was successful in fully separating the four geometrical isomers of this compound. researchgate.netresearchgate.net This indicates that for less polar compounds like this compound, the chromatographic interactions provided by the stationary phase in CEC are crucial for achieving separation of isomers. researchgate.net
The conditions for the separation of this compound isomers by CEC involved a 50/30 cm column with a 5 µm ODS phase, injection at 5 kV for 5 s, analysis at 25 kV, and an eluent of 10 mM H₃BO₃ (pH 5.6) in 50% acetonitrile. researchgate.net
CEC has also been applied to the analysis of other preservatives, such as parabens, in complex matrices like body lotion, demonstrating its capability for quantitative analysis with minimal sample preparation. gimitec.com
Sub-minute Capillary Electrophoresis for Preservative Determination
Capillary Electrophoresis (CE) is a powerful technique for separating ionic species, offering high resolution and short analysis times. alwsci.com It is particularly useful for analyzing preservatives like benzoates and sorbates in food and beverages. alwsci.com CE methods have been developed for the analysis of sorbate in various food products. nih.govnih.gov
While "sub-minute" analysis specifically for this compound was not explicitly detailed, research on the determination of sorbate and benzoate (B1203000) using sub-minute CE methods highlights the potential for rapid analysis of related compounds. A sub-minute capillary electrophoresis method has been developed and validated for the determination of sorbate and benzoate in samples like mustard, ketchup, and tomato sauce. srce.hrsrce.hr This method allowed for the separation of both analytes in less than 30 seconds, significantly reducing analysis time compared to other CE methods that may require 5 to 7 minutes. srce.hr
The rapid separation in sub-minute CE is achieved through optimized separation conditions and background electrolyte composition. srce.hr For the analysis of sorbate and benzoate, a running buffer consisting of 20 mmol L⁻¹ tetraborate at pH 9.3 has been used, enabling separation in under 5 minutes. researchgate.net Another CE method for sorbate analysis in processed meat products used a sodium tetraborate (20 mmol L⁻¹) electrolyte solution at pH 9.3, achieving a sorbate peak between 4 and 6 minutes. nih.govnih.gov
These studies demonstrate the capability of CE, including rapid or sub-minute variations, for the efficient analysis of sorbates, suggesting its applicability for the analysis of this compound, particularly if it can be hydrolyzed to sorbic acid or if suitable electrophoretic conditions for the ester form are developed. CE methods for sorbates have shown good linearity, low limits of detection and quantification, and good precision and accuracy. nih.govnih.govresearchgate.netsrce.hr
Degradation Mechanisms and Stability Studies of Ethyl Sorbate
Oxidative Degradation Pathways
Oxidative degradation is a significant route for the breakdown of sorbates, including ethyl sorbate (B1223678), particularly in the presence of oxygen and in aqueous solutions. While sorbic acid and its salts are relatively stable in dry form, they undergo degradation in aqueous environments through oxidative reactions. researchgate.nettandfonline.com This process is a major pathway of destruction for sorbates. researchgate.net
The presence of the conjugated double bond system in the molecular structure makes sorbates prone to autoxidation in the presence of oxygen. researchgate.net A proposed mechanism for the oxidation of sorbic acid, which is likely analogous for ethyl sorbate, involves a chain reaction with a diradical intermediate that is unstable and reacts to produce 4,5-cyclic peroxide. researchgate.net
Influence of pH, Temperature, and Other Factors on Oxidation
The rate of oxidative degradation of sorbates is influenced by several factors, including pH, temperature, and the presence of other substances. The non-dissociated form of sorbic acid is involved in the degradation process, suggesting that degradation is enhanced at lower pH values (below the pKa of sorbic acid, which is 4.75). researchgate.net Studies on sorbic acid oxidation have observed maximum degradation rates at pH values around 3. researchgate.net
Temperature also plays a crucial role, with the rate constant following Arrhenius dependence. researchgate.net Higher storage temperatures or prolonged heating can accelerate the decomposition of sorbates. circadiancropsciences.com
Other factors affecting oxidative degradation include the presence of other additives and the composition of the system. researchgate.nettandfonline.com For instance, amino acids (except histidine and arginine) can increase the degradation rate of sorbic acid, while NaCl, KCl, sucrose, and trace metal ions like Cu²⁺ and Fe²⁺ can decrease it. researchgate.netresearchgate.net Acetic acid, glycerol, and most other salts tested have been shown to enhance the degradation rate of sorbic acid solutions. circadiancropsciences.comresearchgate.net The presence of light can also accelerate the rate of oxidation of sorbate solutions. circadiancropsciences.com
Formation of Carbonyls and Other Degradation Products
Oxidative degradation of sorbates leads to the formation of various carbonyl compounds and other products. This process is accompanied by an increase in the concentration of carbonyls. researchgate.nettandfonline.com These carbonyls can participate in non-enzymatic browning reactions, leading to undesirable changes in the sensory characteristics of products. researchgate.net
Major degradation products reported for sorbic acid in aqueous solutions include acetaldehyde (B116499) and β-carboxylacrolein. tandfonline.comresearchgate.netresearchgate.net Other detected carbonyls, although in smaller proportions, are crotonaldehyde (B89634) and acetone. researchgate.netresearchgate.net β-Carboxylacrolein is considered responsible for sorbate-induced browning in foods due to its reaction with amino acids and proteins to form brown pigments. tandfonline.comresearchgate.net Other compounds resulting from the degradation of sorbic acid can include malondialdehyde, acrolein, formic acid, malonic acid, fumaraldehydic acid, and 2-methyl-5-acetyl furan. nih.gov
Role of Autoxidation and Mitigation Strategies (Deoxygenation, Vacuum Packaging)
Autoxidation is the primary mechanism by which sorbic acid, and likely this compound, degrades in aqueous solutions in the presence of oxygen. tandfonline.comresearchgate.net This process involves the reaction with oxygen, leading to the formation of carbonyls and other degradation products. tandfonline.comresearchgate.net
To mitigate the oxidative degradation of sorbates and ensure the adequate shelf-life of sorbate-preserved products, strategies focusing on reducing oxygen availability have been suggested. Deoxygenation and vacuum packaging in oxygen-impermeable films or laminates are effective methods to reduce the degradation of sorbic acid. tandfonline.comresearchgate.netresearchgate.net Oxygen-free solutions of sorbic acid maintain stability even under light exposure. chemcess.com
Microbial Degradation of Sorbates
Certain microorganisms, particularly specific species of molds and yeasts, are capable of degrading sorbates. This microbial action can lead to the formation of off-flavors and a reduction in the effectiveness of sorbates as antimicrobial agents. researchgate.nettaylorfrancis.com
Decarboxylation to 1,3-Pentadiene (B166810)
A notable microbial degradation pathway for sorbates is the decarboxylation to the volatile hydrocarbon 1,3-pentadiene (also known as piperylene). taylorfrancis.comnih.govnih.govwikipedia.orgatamanchemicals.comwikipedia.orgszu.czmdpi.commdpi.comresearchgate.netinnocua.netrhea-db.org This conversion results in a characteristic unpleasant odor, often described as "hydrocarbon-like," "kerosene-like," or "petroleum-like," causing spoilage and consumer rejection of contaminated products. nih.govwikipedia.orgatamanchemicals.comwikipedia.orgmdpi.commdpi.comresearchgate.net
The decarboxylation of sorbic acid to 1,3-pentadiene involves the removal of the carboxyl group from the molecule. mdpi.com This process not only leads to off-odor production but also detoxifies the sorbate, allowing the growth of microorganisms that would otherwise be inhibited. nih.govinnocua.net
Role of Fungi and Yeasts in Decarboxylation
Various species of fungi and yeasts have been identified as being capable of decarboxylating sorbates to 1,3-pentadiene. taylorfrancis.comnih.govnih.govwikipedia.orgatamanchemicals.comwikipedia.orgszu.czmdpi.commdpi.comresearchgate.netinnocua.net
Certain mold species, including those belonging to the genera Penicillium, Aspergillus, Fusarium, Mucor, and Geotrichum, have the ability to metabolize sorbates and produce off-odors. taylorfrancis.com Specifically, Penicillium species (e.g., P. brevicompactum, P. caseicolum, P. chrysogenum) and Trichoderma species are known to decarboxylate sorbic acid to 1,3-pentadiene. nih.govnih.govwikipedia.orgatamanchemicals.comwikipedia.orgmdpi.cominnocua.net Fungal sorbate degradation was initially demonstrated by the disappearance of sorbic acid from mold-contaminated cheese wrappers. nih.govmdpi.com The decarboxylation of sorbic acid in Aspergillus niger is associated with the activity of a cinnamic acid decarboxylase encoded by the padA1 gene. nih.govinnocua.net
Several yeast species are also capable of this decarboxylation. These include Debaryomyces hansenii, Zygosaccharomyces rouxii, and Saccharomyces cerevisiae. nih.govmdpi.commdpi.comresearchgate.netinnocua.net Debaryomyces hansenii strains, in particular, have shown a high prevalence of 1,3-pentadiene production. mdpi.com The decarboxylation of sorbic acid by spoilage yeasts like Saccharomyces cerevisiae is associated with the PAD1 gene, which encodes a phenylacrylic acid decarboxylase. nih.govrhea-db.org
Enzymatic Systems Involved (e.g., Phenylacrylic Acid Decarboxylase)
While much of the research on enzymatic degradation of sorbates focuses on sorbic acid, the principles can be relevant to this compound due to its structural relationship. Some microorganisms, particularly molds and yeasts, possess enzymatic systems capable of degrading sorbic acid and its derivatives. nih.govresearchgate.net One such system involves phenylacrylic acid decarboxylase (PAD1 or PadA1), an enzyme primarily known for decarboxylating aromatic carboxylic acids like cinnamic acid. nih.govresearchgate.netresearchgate.net Studies have shown that the PAD1 gene is responsible for the decarboxylation of sorbic acid to 1,3-pentadiene in certain yeasts like Saccharomyces cerevisiae. nih.gov While the direct enzymatic decarboxylation of this compound by a specific enzyme like phenylacrylic acid decarboxylase is not explicitly detailed in the provided texts, the involvement of such enzymatic systems in the broader degradation of sorbates by microorganisms is established.
Reduction to Sorbic Alcohol and 4-Hexenol
Microorganisms can metabolize sorbic acid through reductive pathways. One such pathway involves the reduction of sorbic acid to sorbic alcohol (trans-2,trans-4-hexadienol), which can then be further reduced to trans-4-hexenol. tandfonline.commsu.edu Some fungi, like Mucor sp. A-73, have been shown to convert sorbic acid quantitatively into trans-4-hexenol. tandfonline.com This conversion is believed to occur via sorbic alcohol as an intermediate. tandfonline.com While the direct reduction of this compound to these alcohols is not explicitly mentioned, the metabolic pathways observed for sorbic acid in microorganisms suggest potential analogous transformations for its ethyl ester.
Metabolic Pathways in Specific Microorganisms (e.g., Mucor sp., Geotrichum sp.)
Specific microorganisms exhibit distinct metabolic pathways for the degradation of sorbic acid and related compounds. Mucor sp. A-73, isolated from soil, has been found to convert sorbic acid primarily into trans-4-hexenol. tandfonline.comtandfonline.com This reduction requires the presence of glucose. tandfonline.com The conversion of sorbic acid to sorbic alcohol is catalyzed by an inducible enzymatic system, while the subsequent reduction of sorbic alcohol to 4-hexenol is mediated by a constitutive enzyme. tandfonline.com Another fungus, Geotrichum sp. C-48, has been shown to convert sorbic acid into trans-4-hexenoic acid and this compound. nih.govtandfonline.comtandfonline.com This indicates that this compound can be a metabolic product of sorbic acid in certain microbial species. The formation of this compound by Geotrichum sp. suggests an esterification reaction occurring within the microorganism. tandfonline.comtandfonline.com
Off-Odor Volatile Compound Formation during Degradation
The microbial degradation of sorbic acid and its salts can lead to the formation of volatile compounds responsible for off-odors in food products. researchgate.netresearchgate.net A prominent example is the decarboxylation of sorbic acid to 1,3-pentadiene, a volatile hydrocarbon with a characteristic odor often described as kerosene (B1165875) or petroleum-like. nih.govresearchgate.netresearchgate.netinnocua.net This reaction is catalyzed by enzymes like phenylacrylic acid decarboxylase in certain molds and yeasts, including Penicillium and Saccharomyces cerevisiae. nih.govresearchgate.netresearchgate.netinnocua.net While the direct formation of off-odor compounds specifically from the degradation of this compound is not detailed in the provided sources, it is plausible that this compound, being closely related to sorbic acid, could either be a precursor to such compounds or undergo similar degradation pathways depending on the microbial species and conditions. The presence of this compound has been detected as a volatile compound in some food products like olive oil, although its role as an off-odor compound in that context is not explicitly stated as being due to degradation. mdpi.com
Reactions with Nitrite (B80452) and Formation of Derivatives
Sorbic acid and its derivatives, including this compound, can react with nitrite, particularly under acidic conditions, leading to the formation of various products. researchgate.netresearchgate.netsciencemadness.orgijmcr.com These reactions are of concern due to the potential formation of mutagenic compounds. researchgate.netijmcr.comresearchgate.netacs.org
Formation of Linear Monoadducts and Cyclic Derivatives
The reaction between sorbic acid (and studied using this compound as a model) and amines in the presence of nitrite can lead to the formation of addition products. At room temperature (20°C), these reactions primarily yield linear monoadducts. researchgate.netechemi.comresearchgate.net However, at higher temperatures (50°C and 80°C), the same reactions result in the formation of cyclic derivatives, which arise from a double addition reaction. researchgate.netechemi.comresearchgate.net The presence of oxygen has been observed to accelerate these reactions. researchgate.net
Decomposition of 1,4-Dinitro-2-methylpyrrole and Ethylnitrolic Acid
Two notable mutagenic products that can be formed from the reaction of sorbic acid with nitrite are 1,4-dinitro-2-methylpyrrole (NMP) and ethylnitrolic acid (ENA). researchgate.netresearchgate.netacs.orgsigmaaldrich.com Studies have investigated the stability and decomposition kinetics of these compounds. The decomposition of NMP occurs through a nucleophilic attack by hydroxide (B78521) ions. researchgate.netresearchgate.netacs.orgsigmaaldrich.com The rate equation for NMP decomposition is given by r = kdecNMP[OH-][NMP], with a reported rate constant kdecNMP of 42 ± 1 M⁻¹ s⁻¹ at 37.5°C. researchgate.netacs.orgsigmaaldrich.com The decomposition of ENA follows a rate law of r = kdecENA[ENA]Ka/(Ka + [H+]), where Ka is the dissociation constant of ENA. researchgate.netacs.orgsigmaaldrich.com The rate constant for ENA decomposition, kdecENA, is (7.11 ± 0.04) x 10⁻⁵ s⁻¹ at 37.5°C. researchgate.netacs.orgsigmaaldrich.com The activation energies for the decomposition of NMP and ENA are approximately 94 ± 3 kJ mol⁻¹ and 94 ± 1 kJ mol⁻¹, respectively. researchgate.netacs.orgsigmaaldrich.com These decomposition rates are relatively slow in the pH range of the stomach lining, suggesting that these compounds could potentially persist and contribute to alkylation mechanisms by their decomposition products. researchgate.netsigmaaldrich.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 535598 |
| Sorbic acid | 643460 |
| Potassium sorbate | 23676671 |
| Calcium sorbate | 23682769 |
| Phenylacrylic acid | 370 |
| 1,3-Pentadiene | 7843 |
| Sorbic alcohol | 521670 |
| trans-4-Hexenol | 5281164 |
| trans-4-Hexenoic acid | 643864 |
| 1,4-Dinitro-2-methylpyrrole | 160272 |
| Ethylnitrolic acid | 600-26-0 (CAS Number, PubChem CID not readily available in search results) |
| Nitrite | 24173 |
| Cinnamic acid | 444501 |
| Ferulic acid | 445858 |
| Coumaric acid | 637542 |
| 4-Vinylphenol | 123948 |
| 4-Vinylguaiacol | 8866 |
| Styrene | 6180 |
Interactive Data Tables:
Data on decomposition kinetics of NMP and ENA:
| Compound | pH Range | Temperature (°C) | Rate Equation | Rate Constant (k) | Activation Energy (Ea, kJ/mol) |
| 1,4-Dinitro-2-methylpyrrole | 6.0-9.5 | 37.5 | r = k[OH-][NMP] | 42 ± 1 M⁻¹ s⁻¹ | 94 ± 3 |
| Ethylnitrolic acid | 6.0-9.5 | 37.5 | r = k[ENA]Ka/(Ka + [H+]) | (7.11 ± 0.04) x 10⁻⁵ s⁻¹ | 94 ± 1 |
Data on products of sorbic acid metabolism by microorganisms:
| Microorganism | Substrate | Major Metabolite(s) |
| Mucor sp. A-73 | Sorbic acid | trans-4-Hexenol |
| Geotrichum sp. C-48 | Sorbic acid | trans-4-Hexenoic acid, this compound |
| Penicillium spp. | Sorbic acid | 1,3-Pentadiene |
| Saccharomyces cerevisiae | Sorbic acid | 1,3-Pentadiene |
Mutagenicity and Genotoxicity Assessment of Reaction Products
Studies have investigated the potential mutagenic and genotoxic effects of reaction products formed from sorbic acid and its derivatives, including this compound, particularly in interactions with amines under conditions relevant to food processing. Sorbic acid possesses a system of conjugated double bonds, making it susceptible to nucleophilic attack, which theoretically could lead to the formation of mutagenic products. nih.govtandfonline.comacs.org
Research utilizing this compound and various amines has demonstrated the formation of linear monoadducts at 20°C and cyclic derivatives resulting from double addition reactions at 50°C. nih.gov Mutagenesis studies, including the Ames test, and genotoxicity studies using HeLa cells and plasmid DNA, were conducted on these cyclic interaction products. nih.govtandfonline.comacs.orgnih.gov The findings from these assessments indicated that the tested reaction products did not exhibit mutagenic or genotoxic activities. nih.govtandfonline.comacs.orgnih.gov This suggests that under the studied conditions, the interaction products of this compound with amines did not pose a significant mutagenic or genotoxic risk.
Radiolytic Degradation
Radiolytic degradation is another pathway that can affect the stability of sorbates, including this compound. Sorbates in aqueous solution can undergo degradation via radiolysis. researchgate.net While general information on the radiolysis of sorbates exists, specific detailed research findings focusing solely on the radiolytic degradation of this compound were not extensively available in the provided search results. However, the principle of radiolysis affecting sorbates in aqueous systems suggests that this compound, being a sorbate derivative, would also be susceptible to degradation when exposed to radiation in solution. researchgate.net The rate and specific products of radiolytic degradation would likely depend on factors such as the radiation dose, the presence of other solutes, and the physical state of the this compound.
Biological and Biochemical Aspects of Ethyl Sorbate
Antimicrobial Activity and Mechanisms
Sorbates generally demonstrate effective inhibition against the majority of molds and yeasts, as well as certain bacteria nih.gov. The antimicrobial action of sorbates impacts microorganisms at different stages of their life cycle, including germination, outgrowth, and cell division mdpi.com. Although the exact mechanism of action is not completely understood, several mechanisms have been proposed nih.govresearchgate.net.
Inhibition of Yeasts, Molds, and Bacteria
Sorbic acid and its corresponding salts are commonly employed to suppress the growth of molds, yeasts, and fungi researchgate.net. Their effect on bacteria appears to be selective iastate.edu. Yeasts found in must and wine, such as species belonging to the genera Brettanomyces, Candida, Hansenula, Pichia, Saccharomyces, Torulaspora, and Zygosaccharomyces, are inhibited by sorbic acid iastate.edu. The degree of inhibition can vary among different yeast strains iastate.edu. Sorbate (B1223678) is effective in inhibiting the growth of molds, including those that produce mycotoxins circadiancropsciences.com. Notable mold species whose growth is suppressed by sorbic acid include those from the genera Alternaria, Botrytis, Cladosporium, Fusarium, Mucor, Penicillium, Rhizopus, and Trichoderma iastate.edu. While sorbates are effective against many bacteria, some strains exhibit resistance or can metabolize the compound under specific conditions nih.govresearchgate.net. For example, Staphylococcus aureus has demonstrated resistance to potassium sorbate, ethyl sorbate, and sorbic acid in some studies researchgate.net.
Mechanism of Action: Proton Release and Cytosol Acidification
A widely accepted explanation for the antimicrobial mechanism of weak acids like sorbic acid involves the diffusion of the undissociated acid molecule across the microbial cell membrane into the cytosol nih.govnih.gov. Within the more neutral intracellular environment, the acid dissociates, releasing protons and leading to the acidification of the cytoplasm nih.govnih.govesmed.org. This reduction in intracellular pH can disrupt numerous metabolic functions nih.gov. While cytoplasmic acidification is considered a significant contributor to growth inhibition, its direct correlation with decreased cell proliferation has been questioned, suggesting the involvement of other mechanisms as well circadiancropsciences.comesmed.org.
Inhibition of Enzyme Systems (e.g., Dehydrogenases, Fumarase, Enolase)
Sorbate has the capacity to inhibit the activity of several enzyme systems mdpi.com. Among the proposed targets are sulfhydryl-containing enzymes such as fumarase, aspartase, and succinic dehydrogenase researchgate.net. Sorbic acid has been shown to inhibit yeast alcohol dehydrogenase and ficin (B600402) researchgate.net. Inhibition of other enzymes, including enolase, proteinase, catalase, phosphopyruvic hydratase, and cytochrome c oxidase, has also been reported researchgate.net. However, some research indicates that high concentrations of sorbic acid did not inhibit enzymes like aldolase, enolase, or pyruvate (B1213749) decarboxylase in Saccharomyces cerevisiae, suggesting that effects on the cell membrane might be more prominent in certain instances researchgate.net. The inhibitory effect of sorbic acid and potassium sorbate on enzyme activity has been observed in various assay systems, with sorbic acid exhibiting a more pronounced inhibitory effect on certain enzymes like NAD(P)H:FMN oxidoreductase nih.gov.
Disruption of Microbial Cell Membranes
Changes in the integrity and function of microbial cell membranes have been proposed as a mechanism by which sorbate inhibits growth researchgate.netcircadiancropsciences.com. The lipophilic portion of the sorbate molecule may disrupt the membrane and interfere with membrane-bound proteins nih.gov. This disruption, combined with the influx of protons, could result in a loss of the proton motive force, thereby impacting processes such as oxidative phosphorylation and nutrient transport nih.gov. High concentrations of sorbate and other preservatives have been associated with increased permeability of the cell membrane circadiancropsciences.com. The binding of sorbic acid to the cell membrane may lead to functional impairment of active membrane transport proteins researchgate.net.
Inhibition of Nutrient Uptake
Sorbate can interfere with the uptake of nutrients by microorganisms mdpi.com. Proposed mechanisms for this inhibition include the neutralization of the proton-motive force, inhibition of the electron transport system, inhibition or depletion of ATP synthesis, inhibition of transport enzymes, and the inhibition of metabolic energy utilization by amino acid transport systems circadiancropsciences.com. A correlation has been observed between growth inhibition by sorbate and a decrease in the oxidative assimilation of various substrates, including fumarate, glucose, pyruvate, lactate, α-ketoglutarate, ethanol (B145695), acetate (B1210297), succinate, and acetaldehyde (B116499), in bacteria, yeasts, and molds circadiancropsciences.com.
Effects on Spore Germination (e.g., C. botulinum)
Sorbate acts as an inhibitor of bacterial spore germination circadiancropsciences.com. It inhibits the germination of Clostridium botulinum spores circadiancropsciences.comnih.gov. Generally, higher concentrations of sorbate are needed to inhibit spore germination compared to inhibiting the growth of vegetative cells circadiancropsciences.com. Studies have demonstrated that sorbic acid can significantly inhibit the germination of C. botulinum spores nih.gov. The inhibition of bacterial spore germination by sorbate is thought to occur during the initial reactions of the germination process, potentially through its action on spore membranes or protease enzymes involved in germination researchgate.net. Research on Bacillus cereus T and C. botulinum 62A spores suggests that the inhibition of germination induced by certain amino acids by potassium sorbate is competitive asm.org.
Cellular Localization of Sorbate in Microorganisms
The antimicrobial activity of sorbic acid is largely attributed to its undissociated form, which is more lipophilic and can readily traverse the microbial cell membrane iastate.educhemicalstore.comchemicalstore.comtaylorfrancis.com. Once inside the cell, in the more neutral intracellular environment, the sorbic acid can dissociate, releasing protons and the sorbate anion nih.gov. This influx of protons can lead to acidification of the cytosol, disrupting the cell's internal pH homeostasis nih.govnih.govresearchgate.net. While the precise initial site of action is not fully understood, it is believed that sorbate can interfere with critical transport proteins and various enzymes involved in cellular metabolism laballey.comcabidigitallibrary.org. Some research suggests that effects on mitochondrial respiration are related to membrane localization rather than solely cytosolic acidification asm.org.
Influence of pH on Antimicrobial Effectiveness
The antimicrobial effectiveness of sorbic acid is highly dependent on pH iastate.educhemicalstore.comchemicalstore.comtaylorfrancis.comnih.gov. Sorbic acid is a weak acid with a pKa of 4.76 at 25°C wikipedia.orgatamanchemicals.com. The undissociated form is the primary species responsible for antimicrobial activity because it can easily cross the cell membrane iastate.educhemicalstore.comchemicalstore.comtaylorfrancis.com. As the pH of the environment decreases below the pKa, the proportion of undissociated sorbic acid increases, leading to enhanced antimicrobial action iastate.educhemicalstore.com. Conversely, at higher pH values, a greater proportion of sorbic acid is in its dissociated, charged form (sorbate anion), which penetrates the cell membrane less effectively, resulting in reduced antimicrobial activity chemicalstore.comchemicalstore.comphexcom.com. The upper limit for significant inhibitory activity is typically around pH 6.5 in most applications, though this can be influenced by factors like water activity chemicalstore.com.
The relationship between pH and the dissociation of sorbic acid can be illustrated as follows:
| pH | Proportion of Undissociated Sorbic Acid | Antimicrobial Activity |
| < 4.76 | High | High |
| ≈ 4.76 | Approximately 50% | Moderate |
| > 4.76 | Low | Low |
| > 6.5 | Very Low | Minimal |
Note: This table illustrates the general trend; the exact proportion is determined by the Henderson-Hasselbalch equation.
Studies have shown that at pH 5.0, 0.1% sorbate can inactivate Staphylococcus aureus, but at pH values of 7.0 to 8.0, concentrations up to 10% may have little inhibitory effect circadiancropsciences.com. Similarly, 0.25% sorbate is inhibitory at pH 5.5 but not significantly at pH 6.0 against S. aureus circadiancropsciences.com.
Microbial Resistance Mechanisms to Sorbates
Despite the antimicrobial properties of sorbic acid, some microorganisms, including certain bacteria, yeasts, and molds, exhibit resistance or can develop tolerance to it circadiancropsciences.comlaballey.comnih.govftb.com.hrresearchgate.net. This resistance can be intrinsic or acquired through adaptation upon exposure to sub-inhibitory concentrations of sorbate ftb.com.hrresearchgate.net. Several mechanisms contribute to microbial resistance to sorbates.
Adaptation to Cytosol Acidification
One primary mechanism of sorbate toxicity is the disruption of intracellular pH homeostasis due to the influx of protons from the dissociated acid nih.govnih.govresearchgate.net. Microorganisms can develop resistance by enhancing their ability to regulate internal pH and counteract this acidification nih.gov. This can involve increased activity of proton pumps, such as the plasma membrane H+-ATPase, which actively extrudes protons from the cell, helping to maintain a near-neutral cytosolic pH nih.gov. While sorbic acid can cause a rapid decline in cytosolic pH and disrupt vacuolar pH in sensitive strains, resistant or adapted cells can activate protective mechanisms that prevent a significant drop in intracellular pH nih.govnih.gov.
Decarboxylation to 1,3-Pentadiene (B166810)
Some microorganisms, including certain molds (e.g., Penicillium spp., Aspergillus niger, Trichoderma sp.) and yeasts (Debaryomyces hansenii, Zygosaccharomyces rouxii, Saccharomyces cerevisiae), can detoxify sorbic acid by decarboxylating it to 1,3-pentadiene ftb.com.hrnih.govresearchgate.netuga.edumdpi.com. This volatile hydrocarbon has a characteristic "petroleum-like" or "geranium-like" odor and lacks the antimicrobial activity of sorbic acid circadiancropsciences.comftb.com.hrresearchgate.netuga.edumdpi.com. The production of 1,3-pentadiene is a significant spoilage issue in sorbate-preserved foods ftb.com.hrresearchgate.netuga.edumdpi.com. In Saccharomyces cerevisiae, the PAD1 gene, which encodes a phenyl acrylic acid decarboxylase, has been identified as being responsible for the decarboxylation of sorbic acid to 1,3-pentadiene nih.gov.
Studies have quantified the production of 1,3-pentadiene by yeasts like Z. rouxii and D. hansenii in the presence of sorbate. For example, in one study, both yeasts produced the off-odor, and Z. rouxii also produced gas ftb.com.hr. The volatile compound was identified as 1,3-pentadiene ftb.com.hr.
Upregulation of Defense Mechanisms
Microorganisms can respond to sorbate stress by upregulating various defense mechanisms nih.gov. This can include the induction of heat shock proteins (e.g., Hsp30 in Saccharomyces cerevisiae), which play a role in weak acid adaptation embopress.org. The activation of these protective mechanisms requires energy, often leading to increased ATP consumption nih.gov. While these mechanisms help the cell survive the stress, the energetic cost can divert resources away from growth, contributing to the inhibitory effect of sorbate even in resistant strains nih.gov.
Efflux Pump Mechanisms (e.g., H+-ATPase, ABC Transporter Pdr12p)
Active extrusion of sorbate from the cell via efflux pumps is a crucial resistance mechanism in some microorganisms, particularly yeasts ftb.com.hrembopress.orgnih.govnih.govnih.gov. The plasma membrane H+-ATPase, while primarily involved in pH homeostasis, can contribute to resistance by pumping protons out of the cell, indirectly affecting the accumulation of sorbic acid nih.gov.
A well-characterized efflux pump involved in weak organic acid resistance in Saccharomyces cerevisiae is the ATP-binding cassette (ABC) transporter Pdr12p embopress.orgnih.govnih.govnih.govyeastgenome.org. Exposure to sorbic acid strongly induces the expression of Pdr12p in the plasma membrane embopress.orgnih.govnih.gov. Pdr12p mediates the energy-dependent extrusion of weak organic acid anions, including sorbate, from the cell embopress.orgnih.govnih.govyeastgenome.org. Mutants lacking Pdr12 are hypersensitive to sorbic acid at low pH, demonstrating the critical role of this transporter in resistance embopress.orgnih.govnih.gov. Pdr12 appears to confer resistance to carboxylic acids that can partition into both the lipid bilayer and aqueous phases yeastgenome.org. Its induction is regulated by the transcription factor War1p under sorbic acid stress yeastgenome.org.
Other potential efflux mechanisms, including members of the Major Facilitator Superfamily (MFS) transporters, may also contribute to weak acid resistance in yeasts nih.gov.
Effect on Biofilm Formation
While direct research specifically on the effect of this compound on biofilm formation is limited in the search results, studies on sorbic acid and its metal complexes provide relevant context. Sorbic acid and its salts, particularly potassium sorbate, are widely used as antimicrobial agents to prevent the growth of mold, yeast, and fungi, which are components of biofilms. wikipedia.orgatamanchemicals.comiastate.edu Sorbate metal complexes have shown antibacterial and antibiofilm properties against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a study demonstrated that sorbate metal complexes correlated with reduced biofilm formation in tested bacterial strains, with a copper complex showing notable efficacy against B. cereus and E. coli isolates. nih.gov Although this research focuses on sorbate complexes, it suggests that compounds related to sorbic acid, such as this compound, could potentially influence biofilm formation, possibly after biotransformation to sorbic acid. nih.gov
Metabolic Pathways and Biotransformation
This compound is involved in metabolic processes and undergoes biotransformation. nih.govebi.ac.ukhmdb.ca It is classified as a fatty acid ester and can be integrated into lipid metabolism pathways. hmdb.cafoodb.ca
Role as a Metabolite
This compound has been identified as a metabolite. nih.govebi.ac.ukhmdb.ca It is a carboxylic ester derivative of a fatty acid. hmdb.cafoodb.ca It can be found in biological locations such as biofluids and excreta (e.g., urine), as well as within cells in the cytoplasm and associated with membranes. hmdb.cafoodb.ca this compound can be formed as a fungal detoxification reaction product of sorbic acid. tandfonline.com For example, some Geotrichum species have been reported to convert sorbic acid to this compound. nih.gov
Enzymatic Conversion of Sorbate Esters to Sorbic Acid (Prodrug Concept)
The enzymatic conversion of sorbate esters, including this compound, to sorbic acid is a relevant biochemical process. Sorbate esters can be hydrolyzed to release sorbic acid, which is the active antimicrobial form. wikipedia.org This conversion aligns with the concept of a prodrug, where an inactive or less active precursor (this compound) is converted enzymatically within the body to the active compound (sorbic acid). epo.orgsemanticscholar.org While the term "prodrug" is not explicitly used in the context of this compound in the provided search results, the enzymatic hydrolysis of esters to their corresponding acids is a common mechanism for prodrug activation. epo.org The formation of this compound from sorbic acid can occur, for instance, in wine where ethanol is present. iastate.edumultiscreensite.com This reaction is reversible, and enzymatic activity could facilitate the hydrolysis back to sorbic acid and ethanol.
Fatty Acid Metabolism Integration
This compound, being a fatty acid ester, is linked to fatty acid metabolism. hmdb.cafoodb.ca Sorbic acid, the parent compound of this compound, is a straight-chain unsaturated fatty acid. wikipedia.orgiastate.edu Studies on sorbic acid indicate its involvement in hepatic fatty acid metabolism, and high consumption has been associated with dysregulated hepatic fatty acid metabolism leading to lipid accumulation in the liver. researchgate.net While these findings pertain to sorbic acid, they suggest potential pathways through which this compound or its metabolite, sorbic acid, could interact with fatty acid metabolic processes. Ethyl ester synthesis, involving enzymes like alcohol acyltransferases, has been observed in organisms like Saccharomyces cerevisiae as a detoxification mechanism for medium-chain fatty acids, suggesting a potential metabolic fate for fatty acid esters like this compound. nih.gov
Lipid Metabolism and Transport
This compound is categorized under lipids, specifically fatty acid esters, and is associated with lipid metabolism and transport. hmdb.cafoodb.ca Biochemical processes involving this compound include lipid metabolism pathways and lipid transport. hmdb.cafoodb.ca As mentioned in the context of fatty acid metabolism, sorbic acid has been linked to the deregulation of hepatic lipid metabolism. researchgate.net This broader classification of this compound within lipid metabolism and transport pathways highlights its potential involvement in various processes related to the synthesis, breakdown, and movement of lipids within biological systems.
Cell Signaling Pathways
Research indicates that this compound can interact with cellular processes, including cell signaling. hmdb.cafoodb.ca One study utilized this compound as a triplet quencher to investigate cell death pathways in human diploid dermal fibroblasts following UVB irradiation. nih.govnih.gov In this context, this compound was used to prevent the formation of reactive oxygen species (ROS) induced by triplet excited states, suggesting an interaction with signaling pathways related to oxidative stress and cell death. nih.govnih.govmdpi.com While this demonstrates an application of this compound as a tool in studying signaling pathways, it also implies its capacity to influence these processes through its chemical properties, such as its ability to quench triplet states.
Toxicological Studies and Biocompatibility
Toxicological assessments of this compound and other sorbate derivatives have been conducted using both in vitro and in vivo models to understand their potential biological impacts.
Cytotoxicity Assessments (In Vitro and In Vivo Models)
In vitro studies investigating the cytotoxicity of this compound have been performed on various cell lines. Assessments using cell viability assays such as MTT and Neutral Red methods, as well as cytometric analysis, have been conducted on Caco-2 immortalized human colorectal adenocarcinoma cells mfd.org.mk, researchgate.net. These studies compared the cytotoxicity of this compound to that of sorbic acid and other derivatives like isopropyl sorbate and potassium sorbate mfd.org.mk, researchgate.net, researchgate.net.
Results from MTT assays on Caco-2 cells indicated that this compound, along with sorbic acid, showed lower IC50 values (concentrations causing 50% cell inhibition) compared to isopropyl sorbate and potassium sorbate, suggesting higher cytotoxicity in this specific model researchgate.net. At the highest concentrations tested, this compound, isopropyl sorbate, and sorbic acid led to nearly total cell death in Caco-2 cells researchgate.net. The dose-dependent toxicity of sorbates in this assay showed potassium sorbate as the least toxic, followed by isopropyl sorbate and this compound, with sorbic acid exhibiting the lowest cell viability results researchgate.net.
In vivo toxicity has been explored by injecting chemicals into Galleria mellonella larvae mfd.org.mk, researchgate.net. While isopropyl sorbate demonstrated significantly higher antimicrobial effects, the in vitro and in vivo toxicity tests showed only a moderate decrease in cellular viability and larvae survivability when compared to other sorbate derivatives mfd.org.mk. This compound, despite being structurally similar to isopropyl sorbate, showed comparable results to sorbic acid and potassium sorbate in these toxicity tests, raising questions about the precise structure-activity relationship mfd.org.mk.
The following table summarizes some in vitro cytotoxicity data for this compound and other sorbates:
| Compound | Assay | Cell Line | Concentration (% w/w) | Cell Viability (% of Control) | Source |
| This compound | MTT | Caco-2 | 0.045 | 17.0 ± 2.2 | researchgate.net, researchgate.net |
| This compound | MTT | Caco-2 | 0.09 | 22.6 ± 3.3 | researchgate.net, researchgate.net |
| This compound | MTT | Caco-2 | 0.18 | 19.9 ± 4.3 | researchgate.net, researchgate.net |
| This compound | MTT | Caco-2 | 0.375 | 10.7 ± 4.3 | researchgate.net, researchgate.net |
| This compound | MTT | Caco-2 | 0.75 | 4.8 ± 1.2 | researchgate.net, researchgate.net |
| Sorbic acid | MTT | Caco-2 | 0.045 | 3.6 ± 0.18 | researchgate.net, researchgate.net |
| Sorbic acid | MTT | Caco-2 | 0.75 | 4.0 ± 0.3 | researchgate.net, researchgate.net |
| Potassium sorbate | MTT | Caco-2 | 0.045 | 99.8 ± 1.5 | researchgate.net, researchgate.net |
| Potassium sorbate | MTT | Caco-2 | 0.75 | 54.7 ± 2.2 | researchgate.net, researchgate.net |
| Isopropyl sorbate | MTT | Caco-2 | 0.045 | 59.1 ± 1.7 | researchgate.net, researchgate.net |
| Isopropyl sorbate | MTT | Caco-2 | 0.75 | 3.8 ± 1.6 | researchgate.net, researchgate.net |
Mutagenicity and Genotoxicity Evaluations
Studies have investigated the mutagenic and genotoxic potential of sorbic acid and its derivatives, including this compound, particularly focusing on reaction products formed under food processing conditions nih.gov, tandfonline.com. Sorbic acid, possessing a system of conjugated double bonds, is capable of undergoing nucleophilic addition reactions nih.gov.
Research analyzing cyclic derivatives formed from the reaction between sorbic acid and various amines under conditions typical of food processing (50-80°C) included mutagenicity studies using the Ames test and genotoxicity studies with HeLa cells and on plasmid DNA nih.gov, tandfonline.com. These studies concluded that none of the cyclic interaction products evaluated presented either mutagenic or genotoxic activities nih.gov, tandfonline.com.
Despite some equivocal results from in vitro chromosomal aberration assays for related compounds like benzoate (B1203000) and sorbate, no positive genotoxic effects have been consistently reported in in vivo assays academicjournals.org, whiterose.ac.uk. Sorbic acid administration at doses up to 5000 mg/kg body weight did not induce sister chromatid exchanges or increase micronuclei in the bone marrow of mice academicjournals.org.
Interactions with Other Compounds and Potential for Adverse Effects
The interaction of sorbic acid and its derivatives with other compounds has been studied, particularly in the context of food systems. One notable interaction involves the reaction of sorbic acid with amines, which can occur under certain food processing conditions nih.gov, tandfonline.com. As mentioned in the genotoxicity section, the cyclic derivatives resulting from the reaction between sorbic acid and various amines did not show mutagenic or genotoxic activity in specific in vitro tests nih.gov, tandfonline.com.
Another relevant interaction discussed is the formation of this compound itself in products like wine, where it can be formed from sorbic acid ajevonline.org. This formation is associated with an adverse flavor effect ajevonline.org.
While the potential for adverse effects from interactions is a general concern with food additives, the provided information does not detail specific adverse health effects resulting from the interaction of this compound with other compounds, beyond the impact on flavor. General adverse reactions attributed to sorbates as a group in some reports include asthma, eczema, contact dermatitis, eye irritation, nasal irritation, and burning mouth syndrome fedup.com.au. However, these are attributed to sorbates generally and not specifically linked to interactions involving this compound.
Flavor Chemistry and Sensory Attributes
This compound is recognized for its contribution to the flavor profiles of various products. It is described as a synthetic flavoring agent with a fruity odor chemicalbook.com. Its taste characteristics at a concentration of 30 ppm have been described as fruity, sweet, green, pineapple, and tutti-fruity-like with a juicy tropical nuance chemicalbook.com.
This compound has been reported to occur naturally in certain fruits nih.gov. It is used in flavors such as pineapple, papaya, and passion fruit, with applications in food products like ice cream, beverages, candy, and baked goods chemicalbook.com. It is also used where an anisic, wine, or ethereal character may be needed thegoodscentscompany.com.
In the context of sparkling wine, the formation of this compound from sorbic acid can lead to an associated unpleasant odor described as suggestive of pineapple-celery ajevonline.org. This off-odor can make the product organoleptically unacceptable after storage ajevonline.org. This highlights that while this compound can contribute desirable fruity notes, its presence or concentration can also result in adverse flavor effects depending on the food matrix.
This compound is typically a clear, colorless to yellowish liquid with a characteristic fruity odor chemicalbook.com, solubilityofthings.com. Its sensory attributes are a key reason for its use as a flavoring agent and adjuvant in food nih.gov, thegoodscentscompany.com.
Contribution to Aroma Profiles (Fruity, Ethereal, Wine-like)
This compound is recognized for its contribution to specific aroma profiles, often described as fruity, ethereal, and wine-like. It is a synthetic flavoring agent that is typically a colorless to pale yellow liquid with a characteristic fruity odor. chemicalbook.comsolubilityofthings.com At 100% concentration, its odor is described as warm, fruity, anise, licorice, and ethereal. thegoodscentscompany.com When evaluated at 30 ppm, the taste is described as fruity, sweet, green, pineapple, tutti frutti-like with juicy tropical nuances. chemicalbook.com this compound is used in various flavors, including pineapple, wine, rum, caramel, licorice, root beer, vanilla, nut, coconut, peach, and apricot flavors. thegoodscentscompany.com It is also described as having a fruity, ethereal, and rummy odor and is used where an anisic, wine, or ethereal character may be needed. perflavory.com
The presence of this compound can contribute to the fruity and ethereal notes in wine. mdpi.com While some sources suggest that this compound formed from potassium sorbate can be considered an off-flavor with banana-like aromas, this is linked to the degradation process involving yeast under specific conditions. labelpeelers.com
Off-flavor Formation due to Degradation (e.g., Geranium-like Odor from 2-ethoxyhexa-3,5-diene)
A significant aspect of this compound, particularly in the context of food and beverages preserved with sorbic acid, is its potential involvement in the formation of off-flavors. While this compound itself has fruity characteristics, its presence is often associated with the use of sorbic acid (or its salt, potassium sorbate) as a preservative. Sorbic acid is used to inhibit yeast and mold growth, but it has limited effectiveness against lactic acid bacteria (LAB). brewingforward.com
Lactic acid bacteria can metabolize sorbic acid, leading to the production of undesirable compounds. brewingforward.com One prominent off-flavor associated with the degradation of sorbic acid by LAB is the "geranium taint," characterized by an odor reminiscent of crushed geranium leaves. awri.com.auiastate.edu This off-odor is caused by the volatile ether 2-ethoxyhexa-3,5-diene (B12306259). awri.com.auajevonline.org
The formation of 2-ethoxyhexa-3,5-diene involves a metabolic pathway initiated by LAB. LAB metabolize sorbic acid to sorbic alcohol (2,4-hexadien-1-ol). awri.com.au Under the acidic conditions of wine, sorbic alcohol rearranges to 3,5-hexadiene-2-ol, which then reacts with ethanol to form the volatile ether 2-ethoxyhexa-3,5-diene. awri.com.au This compound has a very low sensory threshold, making the geranium off-odor practically impossible to remove once formed. awri.com.au
Occurrence and Formation Mechanisms in Natural Systems and Food Matrices
Natural Occurrence in Plants (e.g., Averrhoa carambola, Mangifera indica)
Ethyl sorbate (B1223678) has been identified as a naturally occurring compound in certain plant species. Research has reported its presence in fruits such as Averrhoa carambola (star fruit) and Mangifera indica (mango). nih.gov This natural occurrence contributes to the flavor profile of these fruits.
Formation in Fermented Products (e.g., Wine)
Ethyl sorbate can form in fermented products like wine. The formation in such matrices is often linked to the presence of sorbic acid or its salts, which are sometimes used as preservatives to inhibit yeast and mold growth. While sorbic acid is effective against many spoilage microorganisms, certain bacteria, particularly lactic acid bacteria (LAB), can metabolize it. laballey.comiastate.edu
Role of Lactic Acid Bacteria in Sorbate Degradation and Off-Flavor Formation
Lactic acid bacteria are known to metabolize sorbic acid, leading to the formation of volatile compounds that can impart undesirable off-flavors in fermented products such as wine. iastate.eduwikipedia.org The primary compound responsible for the characteristic "geranium" off-flavor is typically identified as 2-ethoxyhexa-3,5-diene (B12306259), not this compound. iastate.eduwikipedia.org However, some studies have indicated the presence of trace amounts of this compound among the products of microbial degradation of sorbic acid. msu.edu Other microorganisms, such as Geotrichum sp. (a mold), have also been reported to convert sorbic acid to this compound. nih.gov While the direct and significant formation of this compound from sorbate by lactic acid bacteria as the main off-flavor compound is not as widely documented as that of 2-ethoxyhexa-3,5-diene, the metabolic activity of LAB on sorbate is a known source of spoilage compounds in products where sorbates are used as preservatives. iastate.eduwikipedia.org
Process Contaminant Formation and Mitigation Strategies
Beyond naturally occurring compounds, certain substances can form unintentionally during food processing and fermentation, acting as process contaminants. Ethyl carbamate (B1207046) is a notable example of such a compound that can form in fermented foods and alcoholic beverages. nih.govresearchgate.netfda.gov
Ethyl Carbamate as a By-product during Fermentation and Processing
Ethyl carbamate (EC), also known as urethane, is a process contaminant that can be generated as a by-product during the fermentation and processing of various foods and beverages. nih.govresearchgate.net Its formation primarily involves the reaction between ethanol (B145695), which is produced during fermentation, and nitrogen-rich precursors such as urea (B33335), citrulline, and cyanate. nih.govresearchgate.netmdpi.comfda.gov These precursors can originate from the raw materials, such as arginine in grapes, which is metabolized by yeast and lactic acid bacteria during fermentation. mdpi.comfda.govencyclopedia.pub Elevated temperatures during processing, such as distillation, can accelerate the formation of ethyl carbamate. nih.govfda.gov
The primary pathway for EC formation in many fermented foods and beverages is the reaction between urea and ethanol. nih.govmdpi.com Lactic acid bacteria can contribute to the pool of EC precursors by forming citrulline from arginine degradation. fda.govencyclopedia.pub
Degradation of Ethyl Carbamate by Microorganisms
Strategies to mitigate ethyl carbamate formation often focus on controlling its precursors or employing methods for its degradation. Certain microorganisms have demonstrated the ability to degrade ethyl carbamate or its precursors. For instance, specific strains of yeast and bacteria are known to alter the concentrations of ethyl carbamate precursor compounds. fda.gov
Research has identified microorganisms capable of directly degrading EC. Examples include certain yeast strains like Clavispora lusitaniae and Candida ethanolica, as well as bacteria such as Acinetobacter calcoaceticus and Lysinibacillus sphaericus. mdpi.comnih.govnih.gov These microorganisms can break down EC, potentially utilizing it as a nitrogen source. mdpi.com Enzymatic approaches using enzymes like urethanase or EC hydrolase have also been explored as methods to reduce ethyl carbamate levels. mdpi.comnih.gov
Data on the degradation efficiency of ethyl carbamate by specific microorganisms is an active area of research. For example, one study showed that Clavispora lusitaniae strain Cl-p decomposed 47.69% of added ethyl carbamate (at 2.5 g/L) after five days of fermentation in a specific medium. mdpi.com Another study reported that Lysinibacillus sphaericus MT33 could degrade up to 60% of EC in wine. nih.gov
Below is an example of how data on microbial degradation of ethyl carbamate could be presented in a table:
| Microorganism Strain | Substrate | Initial EC Concentration | Degradation Rate/Extent | Timeframe | Source |
| Clavispora lusitaniae Cl-p | Fermentation medium | 2.5 g/L | 47.69% | 5 days | mdpi.com |
| Lysinibacillus sphaericus MT33 | Wine | Not specified | Up to 60% | Not specified | nih.gov |
| Acinetobacter calcoaceticus | Liquor | Not specified | 71.60 µg/L reduction | 12 hours | nih.gov |
| Candida ethanolica J1 | Fermented grains (simulative) | Not specified | Significant reduction | 24 hours | nih.gov |
The application of microorganisms or their enzymes for the degradation of ethyl carbamate precursors or EC itself represents a promising strategy for reducing the levels of this contaminant in fermented products. fda.govmdpi.comnih.govnih.gov
Environmental Fate and Ecotoxicology
Biodegradation in Soil and Water Systems
The biodegradation of ethyl sorbate (B1223678) in soil and water systems is a key process influencing its persistence in the environment. Based on available information, persistence of ethyl sorbate is considered unlikely fishersci.com. An estimated low anaerobic biodegradation probability has been reported thegoodscentscompany.com. While specific detailed studies on this compound's biodegradation rates are limited, information on the related compound, sorbic acid, suggests that biodegradation is an important environmental fate process in both water and soil, as indicated by a Japanese MITI test echemi.com.
Hydrolytic Stability
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. The hydrolytic stability of this compound can influence its persistence in aquatic environments. Research indicates that the hydrolysis of this compound is negligible at alkaline pH, specifically at pH 9.3 researchgate.net. Data regarding aqueous base/acid-catalyzed hydrolysis are reported to be available thegoodscentscompany.com.
Photolytic Degradation
Photolytic degradation involves the breakdown of a substance due to light absorption. This compound isomers are known to isomerize when exposed to UV irradiation researchgate.net. Studies on the related compound, potassium sorbate, have shown it to be highly susceptible to photolytic degradation akjournals.comakjournals.comresearcher.life. This suggests that photolytic processes may contribute to the degradation of this compound in environments exposed to sunlight.
Adsorption to Suspended Solids and Sediment
| Sediment Type | Adsorption Capacity (mg/g) |
| EPA 5 | 11.1 |
| EPA 14 | 5.9 |
General principles of sorption highlight the significant role that soil organic matter and clay minerals play in the adsorption of organic compounds researchgate.net.
Volatilization from Water Surfaces
Emerging Research Directions and Future Perspectives
Development of Novel Sorbate (B1223678) Derivatives with Enhanced Properties
Research into sorbate derivatives aims to improve their functional properties, such as antimicrobial activity or solubility, for various applications. One area of investigation involves the enzymatic esterification of sorbic acid with compounds like glycerol. This process has shown potential in developing novel sorbic acid derivatives with enhanced properties, particularly improved hydrophilicity, which can broaden their applicability in hydrophilic food formulations where the lipophilic nature of sorbic acid can be a limitation. epa.gov Studies have demonstrated that esterification can be a viable strategy to enhance the antimicrobial activity of sorbic acid against certain microorganisms, such as Saccharomyces cerevisiae. epa.gov
Exploration of Sorbate Metal Complexes for Antimicrobial and Anticancer Applications
The formation of complexes between sorbic acid and metal ions is an active area of research, revealing promising antimicrobial and anticancer properties. Novel complexes synthesized by reacting sorbic acid with various metal ions, including Cobalt(II), Copper(II), Nickel(II), and Zinc(II), have been investigated. nih.govflybase.orgnih.govwikipedia.orgfishersci.pt These sorbate metal complexes have demonstrated antibacterial and antibiofilm properties against both Gram-positive and Gram-negative bacteria. nih.govfishersci.pt
Detailed research findings indicate that these complexes can enhance the antibacterial effects of conventional antibiotics, such as gentamicin (B1671437) and imipenem. nih.govfishersci.pt For instance, studies have reported fractional inhibitory concentration (FIC) indices ≤ 0.5 when these complexes are combined with certain antibiotics, suggesting synergistic activity. nih.govfishersci.pt Furthermore, in vitro assays have shown that these metal complexes exhibit inhibitory effects on the growth of human colon carcinoma cells (HCT-116 cells). nih.gov The half-maximal inhibitory concentration (IC50) values for the tested metal complexes against HCT-116 cells were reported as follows:
| Metal Ion | IC50 (µg/mL) |
| Cobalt(II) | 3230 |
| Copper(II) | 2110 |
| Nickel(II) | 2240 |
| Zinc(II) | 3730 |
Notably, the Copper(II) complex often displays the most potent antibacterial and antibiofilm activities among the tested metals. nih.govfishersci.pt Minimum inhibitory concentration (MIC) values for the Copper(II) complex have been reported, such as 312.5 µg/mL for Bacillus cereus and 625.0 µg/mL for Escherichia coli. nih.govfishersci.pt The difference in sensitivity observed between Gram-positive (B. cereus) and Gram-negative (E. coli) bacteria is attributed to their distinct cell wall structures. wikipedia.org
Advanced Analytical Techniques for Trace Analysis and Metabolomics
Advanced analytical techniques are crucial for the trace analysis of ethyl sorbate and its metabolites, as well as for broader metabolomic studies involving sorbates. Metabolomics, which involves studying the complete set of metabolites within a biological system, relies heavily on sophisticated analytical platforms. nih.govwikipedia.org Commonly employed techniques in metabolomics that are applicable to sorbate analysis include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govwikipedia.orgmims.com
These techniques enable the separation, identification, and quantification of metabolites, providing insights into the metabolic fate and effects of compounds like this compound. nih.gov The development and refinement of these techniques, including hyphenated methods like GC-MS/MS, UPLC-MS, and CE-MS, are continuously advancing the capabilities for trace analysis and comprehensive metabolomic profiling. nih.govmims.com Untargeted metabolomics approaches, in particular, can capture a wide range of metabolic changes, which is essential for discovering unexpected metabolic shifts induced by various factors, including dietary components like sorbates. wikipedia.org
Further Elucidation of Microbial Inhibition and Resistance Mechanisms
Although sorbates, including the parent compound sorbic acid, are known for their antimicrobial properties against yeasts, molds, and many bacteria, the precise mechanism of their inhibitory action is not yet fully understood. fishersci.ca Current understanding suggests that the undissociated form of sorbic acid is the active antimicrobial agent, being more effective in low pH environments. fishersci.ca Proposed mechanisms of action include the inhibition of certain enzyme systems, disruption of the cell membrane, and interference with the proton motive force, which can affect nutrient transport and oxidative phosphorylation. fishersci.ca
Research continues to explore these mechanisms in detail. For instance, studies on Bacillus subtilis exposed to sorbic acid stress have revealed responses indicative of nutrient limitation and potential plasma membrane remodeling. Understanding these mechanisms is vital for optimizing the use of sorbates as preservatives and for developing new, effective antimicrobial strategies. Furthermore, the development of microbial resistance to sorbates is a recognized phenomenon, particularly in some molds and yeasts, and elucidating the mechanisms behind this resistance is an ongoing area of research.
Investigation of Long-Term Dietary Consumption Effects on Metabolic Health
The long-term dietary consumption of food additives, including sorbates, and their potential impact on metabolic health is a subject of increasing interest. While much of the recent research in this area has focused on potassium sorbate, the findings contribute to the broader understanding of the effects of sorbates. Studies in mice have investigated the effects of continuous intake and washout periods of potassium sorbate on systemic inflammation and gut microbiota. These studies have shown that while potassium sorbate intake for a period may not have obvious effects on organs or glucolipid metabolism, it can cause inflammatory cell infiltration in the liver and alter gut microbiota composition. A washout period has been observed to mitigate some of these effects.
Furthermore, large-scale epidemiological studies are beginning to explore the association between the long-term exposure to mixtures of food additives, including potassium sorbate, and the risk of metabolic diseases like type 2 diabetes. One such study linked a mixture containing potassium sorbate and various emulsifiers to a higher risk of developing type 2 diabetes. This highlights the complexity of dietary exposures and the need for further research into the long-term effects of individual sorbates and their combinations on metabolic health and the gut microbiome.
Q & A
Q. What are the established methods for synthesizing ethyl sorbate with high purity and yield?
this compound can be synthesized via acid-catalyzed esterification. A method using supported p-toluenesulfonic acid on acid-activated montmorillonite involves:
- Catalyst preparation : Acid activation of montmorillonite with HCl, followed by impregnation with p-toluenesulfonic acid (33–37% loading) under controlled temperature (50°C) and vacuum .
- Reaction conditions : Stirring at 35–40°C for 3 hours, followed by HCl-mediated hydrolysis and purification via ethanol recrystallization . Key metrics include catalyst recyclability (minimal activity loss after reuse) and purity (>95% via distillation).
Q. How can the structural identity of this compound be confirmed in experimental settings?
Use GC-MS with Fast Automated Scan/SIM Type (FASST) analysis to detect characteristic ions (e.g., m/z 140 for molecular ion [M⁺•], fragmentation patterns for this compound vs. isomers like mthis compound) . NMR spectroscopy (¹H and ¹³C) confirms the (2E,4E)-configuration of the hexadienoate chain, critical for distinguishing stereoisomers .
Q. What are the primary antimicrobial mechanisms of this compound in food or pharmaceutical systems?
this compound disrupts microbial cell membranes by:
- Inhibiting catalase-positive/aerobic bacteria via cytoplasmic membrane lipid alteration, increasing permeability .
- Metabolizing into byproducts like 4-hexenoic acid or this compound esters in lactic acid bacteria, which impair starter cultures at ≥0.1% concentration . Effectiveness is pH-dependent (optimal below 5.5) and synergizes with ethanol (12–15% v/v) for yeast/mold inhibition .
Advanced Research Questions
Q. How can catalytic efficiency be optimized in this compound synthesis to minimize side reactions?
Key parameters include:
- Catalyst loading : Higher p-toluenesulfonic acid loadings (e.g., 37% on montmorillonite) reduce reaction time and improve selectivity .
- Solvent choice : Non-polar solvents (e.g., ethyl acetate) suppress ester hydrolysis side reactions .
- Temperature control : Maintaining ≤40°C during HCl addition prevents thermal degradation of intermediates . Quantify side products (e.g., ethyl acetate) via GC-FID and adjust catalyst regeneration cycles to maintain >90% yield .
Q. What experimental challenges arise when studying this compound’s metabolic pathways in microbial systems?
- Metabolite interference : this compound degrades into 1,3-pentadiene (kerosene-like odor) in molds (e.g., Penicillium), complicating sensory analysis in food matrices .
- Resistance mechanisms : Some Zygosaccharomyces rouxii strains alter membrane lipid composition to reduce sorbate permeability, requiring combinatorial preservative strategies . Use LC-MS/MS to track metabolites (e.g., 4-hexenoic acid) and RNA-seq to identify microbial stress-response genes .
Q. How do this compound’s cytotoxicity profiles compare to other sorbate derivatives in biocompatibility studies?
- MTT assay : this compound exhibits higher cytotoxicity (IC₅₀ <0.045% w/w) than potassium sorbate (IC₅₀ >0.75% w/w), linked to ester hydrophobicity enhancing membrane disruption .
- Flow cytometry : Isopropyl sorbate causes greater cell damage (apoptosis/necrosis) than this compound, suggesting alkyl chain length influences toxicity . Mitigate cytotoxicity by combining this compound with biocompatible carriers (e.g., cyclodextrins) to reduce free ester concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
